Cas no 452-80-2 (2-Fluoro-4-methylaniline)

2-Fluoro-4-methylaniline is a fluorinated aromatic amine with the molecular formula C7H8FN. This compound is characterized by the presence of a fluorine substituent at the ortho position and a methyl group at the para position relative to the amino group. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The fluorine atom enhances the compound's reactivity and stability, making it valuable for selective functionalization. Its well-defined structure and high purity ensure consistent performance in coupling reactions and other transformations. Proper handling is required due to its potential toxicity and sensitivity to air and light.
2-Fluoro-4-methylaniline structure
2-Fluoro-4-methylaniline structure
Product Name:2-Fluoro-4-methylaniline
CAS No:452-80-2
MF:C7H8FN
MW:125.143525123596
MDL:MFCD00040975
CID:37484
PubChem ID:67984
Update Time:2025-06-14

2-Fluoro-4-methylaniline Chemical and Physical Properties

Names and Identifiers

    • 2-Fluoro-4-methylaniline
    • 2-fluoro-4-methyl-benzenamin
    • 2-fluoro-p-toluidin
    • 4-AMINO-3-FLUOROTOLUENE
    • 2-FLUORO-P-TOLUIDINE
    • TIMTEC-BB SBB006650
    • 2-Fluoro-4-methyaniline
    • p-Toluidine, 2-fluoro-
    • Benzenamine, 2-fluoro-4-methyl-
    • 2-fluoro-4-methyl-aniline
    • 2-Fluoro-4-methyl-phenylamine
    • 2-fluoro-4-methyl aniline
    • 2-fluoro-4-methylphenylamine
    • Benzenamine, 2-fluoro-4-methyl- (9CI)
    • ZQEXBVHABAJPHJ-UHFFFAOYSA-N
    • 2-fluor-4-methylanilin
    • NSC147489
    • PubChem1511
    • 2-fluoro4-methylaniline
    • 6
    • NSC 147489
    • A7144
    • CK1162
    • NSC-147489
    • 4-methyl-2-fluoroaniline
    • SCHEMBL17613
    • BRN 2637578
    • F0529
    • EN300-20297
    • FT-0602407
    • AM61997
    • 2-fluoro-4-methylbenzenamine
    • AC-3686
    • 452-80-2
    • WLN: ZR BF D1
    • (2-fluoro-4-methylphenyl)amine
    • Z104477648
    • AKOS000120472
    • SB40474
    • J-509415
    • DTXSID40196431
    • PS-9198
    • Z6EGC62G32
    • 2-Fluoro-4-methylaniline, 99%
    • CS-W013515
    • NS00127306
    • MFCD00040975
    • 6-fluoro-4-methylaniline
    • DTXCID50118922
    • Benzenamine, 2-fluoro-4-methyl-(9CI)
    • STL169021
    • DB-024066
    • 610-237-7
    • MDL: MFCD00040975
    • Inchi: 1S/C7H8FN/c1-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3
    • InChI Key: ZQEXBVHABAJPHJ-UHFFFAOYSA-N
    • SMILES: FC1C=C(C)C=CC=1N
    • BRN: 2637578

Computed Properties

  • Exact Mass: 125.06400
  • Monoisotopic Mass: 125.064
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 94.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.4
  • Topological Polar Surface Area: 26

Experimental Properties

  • Color/Form: Light red liquid
  • Density: 1.108 g/mL at 25 °C(lit.)
  • Melting Point: 3°C(lit.)
  • Boiling Point: 71°C/7mmHg(lit.)
  • Flash Point: Fahrenheit: 174.2 ° f < br / > Celsius: 79 ° C < br / >
  • Refractive Index: n20/D 1.533(lit.)
  • Water Partition Coefficient: Not miscible in water.
  • PSA: 26.02000
  • LogP: 2.29750
  • Solubility: Not determined

2-Fluoro-4-methylaniline Security Information

  • Symbol: GHS06
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H301,H311,H315,H319,H331,H335
  • Warning Statement: P261,P280,P301+P310,P305+P351+P338,P311
  • Hazardous Material transportation number:UN 2810 6.1/PG 3
  • WGK Germany:3
  • Hazard Category Code: 23/24/25-36/37/38
  • Safety Instruction: S26-S36/37/39-S45
  • RTECS:XU6650000
  • Hazardous Material Identification: T
  • Risk Phrases:R23/24/25; R36/37/38
  • Packing Group:III
  • Safety Term:6.1
  • Storage Condition:Keep away from high temperature, sparks, flames and fire sources. Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
  • Packing Group:III
  • Hazard Level:6.1
  • HazardClass:6.1
  • PackingGroup:III

2-Fluoro-4-methylaniline Customs Data

  • HS CODE:2921430090
  • Customs Data:

    China Customs Code:

    2921430090

    Overview:

    2921430090 Toluidine and its derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Evidence document and number of origin(example Certificate of origin attached, Originating in the European Union

    Summary:

    HS:2921430090 toluidines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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2-Fluoro-4-methylaniline Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid ,  Fluorine ;  rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, rt
Reference
Electrophilic aromatic fluorination with fluorine: meta-Directed fluorination of anilines
Alric, J. P.; Marquet, B.; Billard, T.; Langlois, B. R., Journal of Fluorine Chemistry, 2005, 126(4), 661-667

2-Fluoro-4-methylaniline Preparation Products

2-Fluoro-4-methylaniline Related Literature

  • 1. Metallaheteroborane chemistry. Part 7. Synthesis, crystal structure, and characterisation of two dinuclear rhodatelluraboranes, [{(PPh3)2RhTeB10H10}2] and [(PPh3)(CO)Rh2Te2B20H20]
    George Ferguson,Alan J. Lough,Faridoon,Marguerite N. McGrath,Trevor R. Spalding,John D. Kennedy,Xavier L. R. Fontaine J. Chem. Soc. Dalton Trans. 1990 1831

Additional information on 2-Fluoro-4-methylaniline

Research Brief on 2-Fluoro-4-methylaniline (CAS: 452-80-2): Recent Advances and Applications in Chemical Biology and Pharmaceutical Sciences

2-Fluoro-4-methylaniline (CAS: 452-80-2) is a fluorinated aromatic amine that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including agrochemicals, pharmaceuticals, and materials science applications. Recent studies have explored its utility in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. This research brief synthesizes the latest findings on 2-Fluoro-4-methylaniline, highlighting its chemical properties, synthetic pathways, and emerging applications.

One of the most notable advancements in the use of 2-Fluoro-4-methylaniline is its role in the synthesis of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific tyrosine kinases implicated in cancer progression. The researchers employed structure-activity relationship (SAR) studies to optimize the compound's efficacy, leading to the identification of a lead candidate with promising preclinical results. These findings underscore the potential of 2-Fluoro-4-methylaniline as a scaffold for developing next-generation anticancer agents.

In addition to its pharmaceutical applications, 2-Fluoro-4-methylaniline has been investigated for its utility in materials science. A recent study in ACS Applied Materials & Interfaces explored its incorporation into polymer matrices to enhance thermal stability and mechanical properties. The fluorinated aromatic ring was found to contribute to improved resistance to degradation, making it a valuable component in high-performance materials. This dual applicability in both biomedical and materials science contexts highlights the compound's versatility and broad relevance.

From a synthetic chemistry perspective, recent work has focused on developing more efficient and sustainable routes to produce 2-Fluoro-4-methylaniline. A 2022 publication in Green Chemistry detailed a catalytic method that reduces the reliance on hazardous reagents and minimizes waste generation. This environmentally friendly approach aligns with the growing emphasis on green chemistry principles in industrial and academic research. Such innovations are critical for scaling up production while adhering to regulatory and environmental standards.

Looking ahead, the potential of 2-Fluoro-4-methylaniline continues to expand as researchers uncover new applications and refine existing methodologies. Ongoing studies are exploring its use in photopharmacology, where light-sensitive derivatives could enable spatiotemporal control of drug activity. Furthermore, collaborations between academia and industry are driving the translation of laboratory findings into commercial products, bridging the gap between basic research and real-world applications. As the field evolves, 2-Fluoro-4-methylaniline is poised to remain a cornerstone of innovation in chemical biology and pharmaceutical sciences.

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